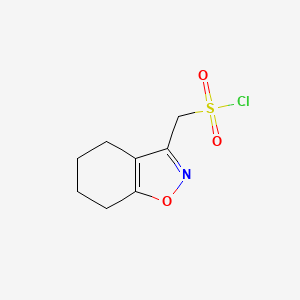

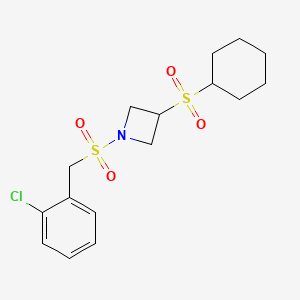

4-(3-bromophenylcarbonothioyl)-N-(naphthalen-1-yl)piperazine-1-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-bromophenylcarbonothioyl)-N-(naphthalen-1-yl)piperazine-1-carbothioamide, also known as BCTP, is a chemical compound that has gained significant attention in the field of neuroscience research. BCTP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) and has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Scientific Research Applications

Antimicrobial and Antiviral Activities

Recent research has highlighted the potential antimicrobial and antiviral properties of compounds structurally related to 4-(3-bromophenylcarbonothioyl)-N-(naphthalen-1-yl)piperazine-1-carbothioamide. A study by Reddy et al. (2013) demonstrated that derivatives of piperazine, when doped with Febuxostat and subjected to biological screening, exhibited significant antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity. Specifically, a 3-bromophenyl substituted thiourea derivative showed promising results, suggesting that similar compounds could possess valuable biological properties (Reddy et al., 2013).

Enhancement of NGF-induced Neurite Outgrowth

The application of piperazine derivatives in neuroscientific research was explored by Williams et al. (2010), who synthesized a compound using microwave-assisted synthesis that potentiated Nerve Growth Factor (NGF)-induced neurite outgrowth. This study underscores the potential of piperazine derivatives in promoting neuronal growth and regeneration, indicating a promising avenue for research into neurodegenerative diseases and neural repair mechanisms (Williams et al., 2010).

Antiproliferative Properties and DNA Binding

The antiproliferative properties of benzochromene derivatives, acting through increased Bax/Bcl-2 ratio and caspase-dependent apoptosis, were investigated by Ahagh et al. (2019). Their research on colorectal cancer cell lines showed that these compounds could induce apoptosis and arrest cell cycle, presenting a potential pathway for cancer therapy (Ahagh et al., 2019).

Antimicrobial and Anti-proliferative Activities

The exploration of new therapeutic compounds led Mansour et al. (2020) to synthesize thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety, exhibiting significant antimicrobial and antiproliferative activities. These compounds demonstrated notable inhibitory effects on HCT-116 cancer cells, highlighting their potential as dual-functional agents for combating microbial infections and cancer (Mansour et al., 2020).

properties

IUPAC Name |

4-(3-bromobenzenecarbothioyl)-N-naphthalen-1-ylpiperazine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20BrN3S2/c23-18-8-3-7-17(15-18)21(27)25-11-13-26(14-12-25)22(28)24-20-10-4-6-16-5-1-2-9-19(16)20/h1-10,15H,11-14H2,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHZIZVCLIPECK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=S)C2=CC(=CC=C2)Br)C(=S)NC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20BrN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-bromophenylcarbonothioyl)-N-(naphthalen-1-yl)piperazine-1-carbothioamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2828572.png)

![N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2828574.png)

![6-ethyl-5-((furan-2-ylmethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2828577.png)

![Methyl 2,4-dioxo-3-[6-oxo-6-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)hexyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2828578.png)

![8-(3-methoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2828586.png)

![(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2828587.png)

![N-(benzo[d]thiazol-6-yl)-1-naphthamide](/img/structure/B2828591.png)